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Compound of Interest

Compound Name:
1H-Imidazo[4,5-c]pyridine-2-

carbaldehyde

CAS No.: 56805-25-5

Cat. No.: B11922476

Get Quote

Executive Summary: The 3-Deazapurine Scaffold
Target Molecule: 1H-Imidazo[4,5-c]pyridine-2-carbaldehyde Primary Application: Fragment-

based drug discovery (FBDD), Kinase inhibition, Antiviral nucleoside analogs.

This guide provides a technical roadmap for the structural characterization of 1H-Imidazo[4,5-
c]pyridine-2-carbaldehyde. As a 3-deazapurine isostere, this scaffold offers a critical

alternative to traditional purine cores, modifying hydrogen bond donor/acceptor profiles while

maintaining planarity for DNA/RNA intercalation or enzymatic pocket binding.

This document compares the target molecule against its primary isomer (Imidazo[4,5-

b]pyridine) and the biological standard (Purine), providing protocols for crystallization, X-ray

diffraction (XRD) analysis, and structural interpretation.

Comparative Structural Profiling
The following table contrasts the physicochemical and structural expectations of the [4,5-c]

scaffold against its most common alternatives.
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Table 1: Scaffold Comparison – Physicochemical &
Structural Metrics

Feature
[Target] 1H-
Imidazo[4,5-
c]pyridine

[Alt 1] 1H-
Imidazo[4,5-
b]pyridine

[Ref] Purine (9H-
Purine)

Isostere Class 3-Deazapurine 1-Deazapurine Native Purine

N-H Tautomerism
N1

N3 (High mobility)

N1

N3 (Favors N3 in solid

state)

N7

N9 (Favors N9)

H-Bond Acceptors
2 (Pyridine N +

Imidazole N)

2 (Pyridine N +

Imidazole N)

3 (Pyridine Ns +

Imidazole N)

pKa (Conj.[1] Acid)
~5.8 - 6.0 (More

basic)
~3.5 - 4.0 (Less basic) ~2.4 (Least basic)

Aldehyde Reactivity
High (prone to

hydration)
Moderate Moderate

Crystal Packing
Head-to-Tail

-stacking

Offset

-stacking

Herringbone or

Stacking

Solubility (DMSO) High Moderate Moderate

Analyst Note: The critical differentiator is the pKa. The [4,5-c] isomer is significantly more basic

due to the position of the pyridine nitrogen (N5), which is less electron-withdrawing relative to

the imidazole ring than the N4 position in the [4,5-b] isomer. This affects salt formation during

crystallization.

Structural Dynamics & Tautomerism
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Understanding the tautomeric state is prerequisite to solving the crystal structure. The 2-

carbaldehyde moiety introduces an electron-withdrawing group that influences the proton

location on the imidazole ring.

Tautomeric Equilibrium
In solution, the proton oscillates. In the crystal lattice, the proton locks into the position that

maximizes intermolecular Hydrogen Bonding (HB).

Form A (1H-tautomer): Proton on N1.

Form B (3H-tautomer): Proton on N3.

Hypothesis for XRD: For the [4,5-c] isomer, the 3H-tautomer is often energetically preferred in

the solid state because it allows the pyridine nitrogen (N5) and the imidazole N-H to participate

in a cooperative "dimer-like" hydrogen bond network with adjacent molecules.

Experimental Protocols
Phase A: Synthesis & Purification (Pre-Crystallization)
Context: Commercial samples of the aldehyde are often impure (hydrates or oligomers). Fresh

preparation is recommended.

Workflow:

Starting Material: 1H-Imidazo[4,5-c]pyridine-2-methanol.

Oxidation: Activated

(10 eq) in refluxing

or Dioxane (4-6 hours).

Filtration: Filter hot through Celite to remove Mn species.

Isolation: Evaporate solvent. Do not use aqueous workup to prevent hydrate formation.

Phase B: Single Crystal Growth Strategy
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The aldehyde group makes the molecule prone to twinning. Use a multi-method approach.

Method 1: Slow Evaporation (Preferred)

Dissolve 20 mg of target in 2 mL Methanol/Acetonitrile (1:1).

Filter through a 0.22

m PTFE syringe filter into a clean scintillation vial.

Cover with parafilm and poke 3-4 small holes.

Store at 4°C in a vibration-free environment.

Why: Lower temperature reduces kinetic energy, promoting ordered lattice formation over

amorphous precipitation.

Method 2: Vapor Diffusion (Alternative)

Inner Vial: 15 mg target in 1 mL DMSO.

Outer Vial: 5 mL Water or Ethanol.

Seal outer vial tightly.

Mechanism:[2] The precipitant (water) slowly diffuses into the solvent (DMSO), gently

lowering solubility and forcing nucleation.

Phase C: X-Ray Diffraction Data Collection
Instrument: Bruker D8 QUEST or equivalent (Mo-K

or Cu-K

radiation). Temperature: 100 K (Cryostream). Essential to freeze tautomeric vibration.

Refinement Checklist (SHELXL/OLEX2):

Space Group Determination: Likely Monoclinic (
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) or Triclinic (

).

Disorder Handling: Check the aldehyde oxygen. It may display rotational disorder (cis/trans

relative to the imidazole ring).

Hydrogen Assignment: Do not use geometric riding models for the N-H proton initially. Locate

it in the Difference Fourier Map (

) to confirm the tautomer (1H vs 3H).

Visualizing the Characterization Logic
The following diagram illustrates the decision matrix for assigning the structure based on

experimental feedback.
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Figure 1: Structural determination workflow focusing on tautomer identification via Difference

Fourier Mapping.

Data Interpretation & Causality
When analyzing the solved structure, focus on these three interactions which define the

material's performance in drug binding:

The "Aldehyde Anchor"
In the [4,5-c] isomer, the aldehyde carbonyl oxygen typically acts as a Hydrogen Bond

Acceptor.

Observation: Look for an intramolecular H-bond between the aldehyde oxygen and the

neighboring N-H (if in 3H-tautomer) or C-H.

Significance: If the aldehyde is coplanar with the ring, it indicates strong conjugation,

increasing the molecule's rigidity (favorable for binding entropy). If twisted, it suggests steric

clash or packing forces dominating.

Intermolecular Hydrogen Bonding (The "Ribbon")
Unlike the [4,5-b] isomer, the [4,5-c] isomer has the pyridine nitrogen (N5) located para to the

bridgehead carbon.

Expected Motif: Infinite chains (ribbons) formed by

interactions.

Comparison: Purines typically form dimers (

). The [4,5-c] scaffold's tendency to form chains can lead to lower solubility in non-polar
solvents compared to purines.

-Stacking Distance
Metric: Measure the centroid-to-centroid distance between parallel rings.

Target: < 3.8 Å indicates strong
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-stacking.

Relevance: Strong stacking correlates with higher melting points and stability, but potential

issues with dissolution rate in biological assays.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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